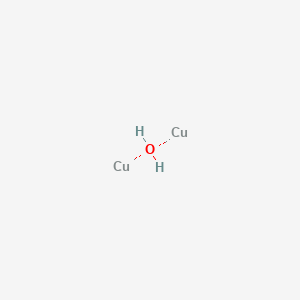![molecular formula C11H13NO2 B8814151 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8814151.png)
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Descripción general
Descripción
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of substituted anilines: with appropriate carbonyl compounds.
Use of catalysts: such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve:
Batch or continuous flow processes: to ensure consistent quality and yield.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Conversion to reduced forms using reagents like lithium aluminum hydride.
Substitution: Introduction of different substituents on the benzoxazin ring using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of more reduced derivatives.
Substitution: Formation of various substituted benzoxazin derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets and pathways. This may include:
Binding to specific receptors or enzymes: to modulate their activity.
Influencing cellular pathways: involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-2H-1,4-benzoxazin-3(4H)-one
- 2,2,7-Trimethyl-2H-1,4-benzoxazin-3(4H)-thione
Uniqueness
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one may have unique properties such as:
- Specific reactivity due to the presence of the trimethyl groups.
- Distinct biological activity compared to other benzoxazin derivatives.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2,2,7-trimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-7-4-5-8-9(6-7)14-11(2,3)10(13)12-8/h4-6H,1-3H3,(H,12,13) |
Clave InChI |
MWBXDGLGLXZQJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C(O2)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
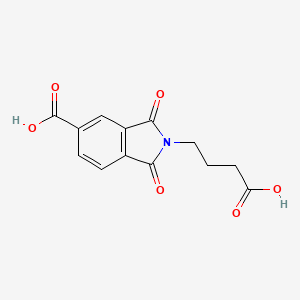
![1H-Pyrrolo[2,3-B]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8814081.png)
![tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate](/img/structure/B8814096.png)
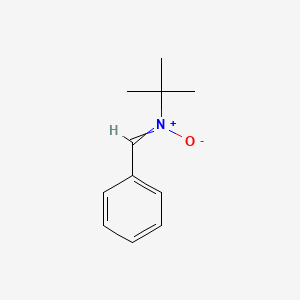
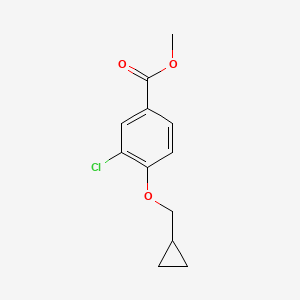
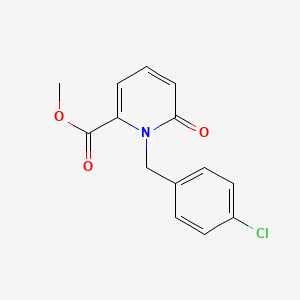
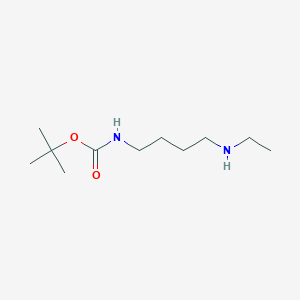
![3-[(Phenylsulfonyl)oxy]-2,2-bis{[(phenylsulfonyl)oxy]methyl}propyl benzenesulfonate](/img/structure/B8814118.png)
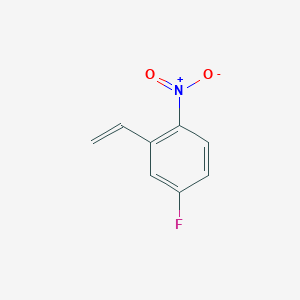
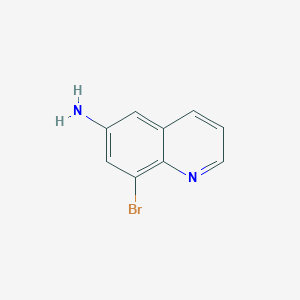

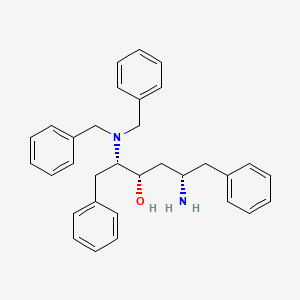
![[1,2,4]Triazolo[4,3-a]pyridin-7-ol](/img/structure/B8814158.png)
